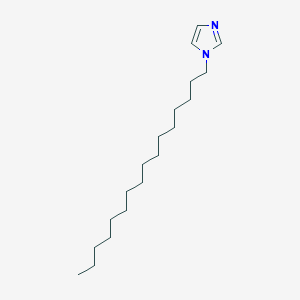

1-Hexadecylimidazole

Description

Significance of Long-Chain Alkyl Imidazoles in Contemporary Chemical Science

The incorporation of a long alkyl chain, such as the hexadecyl group in 1-hexadecylimidazole, imparts an amphiphilic nature to the molecule. cymitquimica.com This combination of a hydrophilic imidazole (B134444) head and a hydrophobic alkyl tail is characteristic of surfactants. cymitquimica.comgoogle.com This dual nature allows these compounds to interact with both aqueous and lipid environments, making them valuable in various applications. ontosight.ai Long-chain alkyl imidazoles are studied for their potential use in drug delivery systems, as corrosion inhibitors, and as components of ionic liquids. cymitquimica.comindustrialchemicals.gov.aumdpi.com Their ability to self-assemble and form micelles enhances their catalytic activity in certain reactions. researchgate.net

Historical Perspective of this compound Studies

The synthesis of N-alkylimidazoles, including those with long alkyl chains, has been a subject of interest for decades. Early methods involved the reaction of imidazole with alkyl halides. orientjchem.org Over the years, synthetic methodologies have evolved to improve yields and incorporate more environmentally friendly techniques, such as microwave-assisted synthesis. orientjchem.org Research into the applications of these compounds has also progressed, with early work focusing on their surfactant properties. google.com More recent studies have delved into their potential in more specialized areas like ionic liquids and as specific agents in material science and biomedical applications. mdpi.comresearchgate.net For instance, a 2015 study described the synthesis of this compound using microwave irradiation as a step towards creating functionalized ionic liquids. orientjchem.org

Interdisciplinary Research Landscape Involving this compound

The study of this compound and similar long-chain alkyl imidazoles is inherently interdisciplinary, bridging organic chemistry, materials science, biochemistry, and engineering. mdpi.comircbc.ac.cn Organic chemists focus on developing efficient synthetic routes, while materials scientists explore their use in creating novel materials like ionic liquid crystals and polymer blends with specific thermal or mechanical properties. mdpi.comrsc.org In the field of biochemistry and medicine, these compounds are investigated for their interactions with biological membranes and their potential as antimicrobial agents or in drug delivery systems. ontosight.aicymitquimica.com Furthermore, chemical engineers study their application as corrosion inhibitors for industrial materials like mild steel. mdpi.comsemanticscholar.org This collaborative approach is essential for fully harnessing the potential of these versatile molecules. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H36N2 | nih.gov |

| Molar Mass | 292.5 g/mol | nih.gov |

| CAS Number | 58175-55-6 | nih.gov |

| Appearance | Yellow solid, slightly pasty | orientjchem.org |

| IUPAC Name | This compound | nih.gov |

Detailed Research Findings

Recent research has highlighted the diverse applications of this compound and its derivatives:

Corrosion Inhibition: Imidazolium-based ionic liquids with long alkyl chains, such as derivatives of this compound, have been shown to be effective corrosion inhibitors for mild steel in acidic solutions. mdpi.comsemanticscholar.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that these compounds form a protective film on the metal surface, retarding both anodic and cathodic reactions. semanticscholar.orgscielo.br The inhibition efficiency is often dependent on the concentration of the inhibitor. semanticscholar.orgscielo.br

Ionic Liquids: this compound is a precursor for the synthesis of ionic liquids. orientjchem.orgmdpi.com For example, 1-hexadecyl-3-methylimidazolium bromide has been synthesized and studied for its properties and potential applications. mdpi.comsemanticscholar.org These ionic liquids can exhibit liquid crystalline phases, which are of interest for their potential use as organized reaction media. rsc.org

Materials Science: In materials science, this compound has been incorporated into polymer films and sensor arrays. For instance, it has been used in combination with polydiacetylenes to create colorimetric sensors for volatile organic compounds (VOCs). wordpress.comacs.org The presence of this compound in these sensors was found to enhance their response to a wider range of VOCs. wordpress.com

Biomedical Applications: The amphiphilic nature of this compound makes it a candidate for applications in drug delivery and as an antimicrobial agent. ontosight.aicymitquimica.com While specific studies on the biological activity of this compound are part of a broader investigation into long-chain alkyl imidazolium (B1220033) salts, the general class of compounds shows promise. researchgate.netresearchgate.net

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings |

| Corrosion Inhibition | Inhibitor for mild steel | Forms a protective film on the steel surface, with efficiency increasing with concentration. semanticscholar.orgscielo.br |

| Ionic Liquids | Precursor for synthesis | Used to create ionic liquids like 1-hexadecyl-3-methylimidazolium bromide. mdpi.comsemanticscholar.org |

| Materials Science | Component in sensors | Enhances the sensing capabilities of colorimetric sensors for volatile organic compounds. wordpress.comacs.org |

| Synthesis | Intermediate | Synthesized via methods including microwave irradiation for use in further chemical production. orientjchem.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hexadecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZJEOWAFVTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497231 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-55-6 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Hexadecylimidazole

Classical Synthesis Approaches for N-Alkylation of Imidazole (B134444)

The N-alkylation of imidazole is a fundamental reaction for the synthesis of 1-substituted imidazoles. This typically involves the reaction of imidazole with an alkylating agent, such as an alkyl halide.

Solvent Systems in Conventional Synthesis

The choice of solvent plays a crucial role in the classical synthesis of 1-hexadecylimidazole. A variety of solvents have been utilized, each with its own advantages and disadvantages. Non-reactive aromatic solvents like toluene (B28343) are frequently used. orientjchem.orgresearchgate.netgoogle.com The use of such solvents allows for azeotropic removal of water when using a base like KOH, which can drive the reaction forward. beilstein-journals.org

Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also effective for this transformation. rsc.orgresearchgate.netrsc.org These solvents are capable of dissolving both the imidazole and the alkyl halide, creating a homogeneous reaction mixture. For instance, a procedure described involves dissolving imidazole in DMSO, followed by the addition of KOH and then 1-bromohexadecane (B154569), with the reaction proceeding overnight at room temperature. rsc.orgresearchgate.net Another approach utilizes a mixture of tetrahydrofuran (B95107) (THF) and methanol. rsc.org

Phase-transfer catalysis (PTC) offers an alternative approach, often performed in a biphasic system or even in the absence of a solvent. tandfonline.comtandfonline.comresearchgate.net In these systems, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the imidazolide (B1226674) anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. orientjchem.orgtandfonline.com This method can lead to high yields of the N-alkylated product while minimizing the formation of quaternary salts. tandfonline.comtandfonline.com Some studies have reported the successful N-alkylation of imidazole using PTC in the absence of an organic solvent, which is a greener alternative. tandfonline.comtandfonline.comresearchgate.net

| Method | Solvent | Base | Catalyst | Yield (%) | Reference |

| Reflux | Toluene | - | - | 80 | orientjchem.org |

| Reflux | Toluene | NaOH | - | - | google.com |

| Room Temp | DMSO | KOH | - | - | rsc.orgresearchgate.net |

| Reflux | THF/Methanol | NaOH | - | 75 | rsc.org |

| PTC (Solvent-free) | - | K2CO3/KOH | TBAB | 90 | orientjchem.org |

| PTC | Benzene | KOH | TBAI | - | researchgate.net |

| Reflux | Toluene | - | - | - | researchgate.net |

| Reflux | Acetonitrile | KOH/K2CO3 | - | - | researchgate.net |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govanton-paar.comwiley-vch.deresearchgate.net

Optimization of Microwave Heating Parameters

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters such as microwave power, temperature, and reaction time. orientjchem.orgcem.comresearchgate.net For the synthesis of N-alkylimidazoles, a common approach involves irradiating a mixture of imidazole, an alkyl halide, and a base in a suitable solvent or under solvent-free conditions. orientjchem.orgajrconline.org

The optimization process often involves a factorial design approach, where the effects of different power levels and irradiation times on the product yield are systematically investigated. orientjchem.orgresearchgate.net For instance, a study on the synthesis of substituted imidazoles found that optimizing microwave power and time significantly improved the yield. orientjchem.orgresearchgate.net It has been demonstrated that for many reactions, there is an optimal temperature, and exceeding it can lead to decreased yields due to the formation of byproducts. cem.com Therefore, careful control of the reaction temperature, often by adjusting the microwave power, is crucial for maximizing the yield of this compound. cem.com

Advantages of Microwave Irradiation in Yield and Reaction Time

The primary advantages of using microwave irradiation for the synthesis of this compound are the significant reductions in reaction time and often, an increase in product yield. nih.govanton-paar.comwiley-vch.demdpi.com Reactions that might take several hours to complete under conventional reflux conditions can often be accomplished in a matter of minutes using microwave heating. orientjchem.organton-paar.commdpi.com

For example, the synthesis of N-alkylimidazoles under microwave irradiation in the presence of a phase-transfer catalyst and a solid base like a mixture of potassium carbonate and potassium hydroxide (B78521) has been reported to give a 90% yield in just 5 minutes. orientjchem.org In contrast, the classical method of refluxing in toluene for 3 hours followed by overnight stirring yielded 80% of the product. orientjchem.org This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. anton-paar.com This can also lead to cleaner reactions with fewer side products. wiley-vch.de

| Method | Conditions | Yield (%) | Time | Reference |

| Conventional | Reflux in Toluene | 80 | 3h + overnight | orientjchem.org |

| Microwave | K2CO3/KOH, TBAB, 50°C | 90 | 5 min | orientjchem.org |

| Conventional | Reflux | - | 3-45 hours | ajrconline.org |

| Microwave | Open vessel | 75-80 | 2.5 min | ajrconline.org |

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound. chemmethod.comchemmethod.com These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, and improving energy efficiency.

One notable green approach is the use of ultrasound-assisted synthesis. Sonochemical methods have been shown to promote the N-alkylation of imidazole, often in the absence of a solvent. researchgate.netresearchgate.netksu.edu.sanih.govrsc.org The cavitation effect produced by ultrasound can enhance mass transfer and accelerate the reaction rate. ksu.edu.sa For example, the ultrasound-promoted N-alkylation of imidazole with 1-bromobutane (B133212) using alkali-metal doped carbons as solid-base catalysts has been demonstrated to be a clean and efficient, solvent-free procedure, achieving high yields. rsc.org This suggests the potential for applying similar ultrasound-assisted, solvent-free conditions to the synthesis of this compound.

Another green strategy involves the use of phase-transfer catalysis under solvent-free conditions, as mentioned earlier. tandfonline.comtandfonline.comresearchgate.net By eliminating the need for volatile and often toxic organic solvents, these methods significantly reduce the environmental impact of the synthesis. The use of solid bases like alkali-doped carbons also offers a more environmentally friendly alternative to traditional soluble bases. researchgate.netresearchgate.netrsc.org

Furthermore, the development of continuous flow processes for N-alkylation using fixed-bed catalysts, such as acidic zeolites, represents a sustainable and scalable approach. thalesnano.com These methods offer simple work-up procedures and the potential for solvent recycling, with water being the only byproduct. thalesnano.com While not yet specifically reported for this compound, these green methodologies hold significant promise for the future of its synthesis.

Solvent-Free Alkylation Techniques

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile and often toxic organic solvents. nih.govorganic-chemistry.org One prominent solvent-free method for synthesizing this compound is through microwave-assisted N-alkylation of imidazole. orientjchem.org

In a typical procedure, imidazole is reacted with 1-bromohexadecane. The reaction is facilitated by a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and a solid base mixture, like potassium carbonate and potassium hydroxide. orientjchem.org The mixture is adsorbed onto the solid support and irradiated with microwaves. This method significantly reduces reaction times and can lead to high product yields. For instance, irradiating the mixture in a domestic microwave oven at 300 watts for as little as 3 minutes can produce this compound in pasty form. orientjchem.org This contrasts with classical methods that often require prolonged heating under reflux in solvents like toluene for several hours. orientjchem.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Yield | Reference |

| Imidazole | 1-Bromohexadecane | TBAB, K₂CO₃/KOH | Microwave (300W), 3 min | 90% | orientjchem.org |

| Imidazole | Alkyl Halide | None | Toluene, Reflux, 3h | 80% | orientjchem.org |

Utilization of Aqueous-Surfactant Systems (e.g., SDS)

Another sustainable approach to synthesizing this compound involves using an alkaline water-surfactant system, which avoids volatile organic solvents. researchgate.netresearchgate.netlookchem.com This method addresses the challenge of poor solubility of nonpolar reactants, like long-chain alkyl halides, in water. researchgate.net The use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is crucial as it forms micelles in the aqueous medium. researchgate.net These micelles act as micro-reactors, creating hydrophobic cavities where the organic reactants can congregate and react efficiently. researchgate.net

The reaction involves the N-alkylation of imidazole with an alkyl halide (e.g., cetyl bromide) in an aqueous solution of a base (e.g., NaOH) and a catalytic amount of SDS. lookchem.com For less reactive alkyl halides like 1-bromohexadecane, the reaction mixture is typically heated to around 55-60 °C to ensure completion. researchgate.netlookchem.com This methodology is highly efficient, providing excellent yields of the N-alkylated product in a short time frame. researchgate.netlookchem.com For example, the reaction of imidazole with cetyl bromide at 60 °C in an aqueous NaOH-SDS system can yield this compound as a colorless wax at a high yield of 96%. lookchem.com The scalability and reusability of the post-reaction medium further enhance the practical applicability of this green methodology. researchgate.net

| Reactant 1 | Reactant 2 | Medium | Temperature | Yield | Reference |

| Imidazole | Cetyl Bromide | 50% aq. NaOH-SDS | 60 °C | 96% | lookchem.com |

Derivatization Strategies of this compound

This compound serves as a versatile platform molecule that can be further modified to create a wide range of functional materials. Derivatization primarily involves reactions at the second nitrogen atom of the imidazole ring, leading to the formation of imidazolium (B1220033) salts, which can be further functionalized for specific applications.

Formation of Imidazolium Salts

Imidazolium salts, a prominent class of ionic liquids, are commonly synthesized from N-substituted imidazoles like this compound. The process involves two key steps: a quaternization reaction to form the cationic imidazolium core, followed by an optional anion exchange to tailor the salt's properties.

Quaternization is the reaction of the tertiary nitrogen atom in the this compound ring with an alkylating agent, resulting in a positively charged quaternary ammonium (B1175870) group. google.com This transforms the neutral imidazole derivative into a cationic imidazolium salt. The choice of alkylating agent is critical as it introduces a new functional group and determines the final structure of the cation.

Common quaternization reactions include:

Reaction with Allyl Bromide: this compound can be reacted with allyl bromide under solvent-free, reflux conditions to yield 1-hexadecyl-3-allyl-imidazolium bromide. orientjchem.org

Reaction with Propargyl Bromide: To introduce a terminal alkyne group for "click chemistry" applications, this compound is reacted with propargyl bromide. researchgate.netasm.org This reaction is typically carried out at a moderate temperature (e.g., 40 °C) for 24 hours to produce 1-allyl-3-hexadecyl-imidazolium bromide. asm.orgasm.org

Reaction with Alkyl Halides: Symmetrical or asymmetrical imidazolium salts can be formed by reacting with various alkyl halides. For example, reacting 1-butylimidazole (B119223) with 1-bromohexadecane yields 1-butyl-3-hexadecyl imidazolium bromide. mdpi.com

| Starting Imidazole | Quaternizing Agent | Product | Conditions | Reference |

| This compound | Allyl Bromide | 1-Hexadecyl-3-allyl-imidazolium bromide | Solvent-free, reflux | orientjchem.org |

| This compound | Propargyl Bromide | 1-Propargyl-3-hexadecyl-imidazolium bromide | 40 °C, 24 h | asm.orgasm.org |

| 1-Butylimidazole | 1-Bromohexadecane | 1-Butyl-3-hexadecyl imidazolium bromide | 80 °C, 12 h | mdpi.com |

Following quaternization, which typically yields a halide salt (e.g., bromide or chloride), the anion can be replaced through a process called metathesis or anion exchange. nih.govnih.gov This step is crucial for tuning the physicochemical properties of the resulting ionic liquid, such as its hydrophobicity, viscosity, and melting point. nih.govnih.gov

Two common methodologies are:

Reaction with Metal or Ammonium Salts: The imidazolium halide salt is reacted with a metal salt (e.g., LiNTf₂, LiClO₄, KPF₆) or an ammonium salt in a suitable solvent. nih.govd-nb.info This results in the precipitation of the insoluble metal halide, leaving the desired imidazolium salt with the new anion in the solution. This method was used to exchange the bromide in 1-butyl-3-hexadecyl imidazolium bromide for anions like NTf₂⁻, ClO₄⁻, and PF₆⁻. nih.gov

Use of Anion Exchange Resins: A more general and clean method involves using an anion exchange resin (AER). nih.gov The resin is first loaded with the desired anion by treating it with an acid or an ammonium salt. A solution of the imidazolium halide is then passed through a column packed with the loaded resin. nih.gov The halide ions are captured by the resin and replaced by the desired anions, leading to excellent to quantitative yields of the anion-exchanged salt. nih.gov This technique is effective in various organic solvents and is suitable for lipophilic cations like those derived from this compound. nih.gov

Functionalization for Specific Applications

The derivatization of this compound into functional imidazolium salts opens pathways to materials with tailored properties for diverse applications. The long hexadecyl chain imparts significant hydrophobicity, making these compounds suitable as surfactants and for creating organophilic surfaces.

Examples of functionalization for specific applications include:

Polymer Nanocomposites: 1,2-Dimethyl-3-hexadecylimidazolium salts, derived from a related imidazole, are used to modify montmorillonite (B579905) clay. nist.gov The imidazolium cation exchanges with the sodium ions in the clay galleries, rendering the clay organophilic. This modified clay exhibits improved thermal stability and disperses well in polymer matrices, leading to the formation of advanced polymer nanocomposites. nist.gov

Biomedical Conjugates: this compound can be functionalized with an alkyne group via quaternization with propargyl bromide. researchgate.netasm.org The resulting alkyne-functionalized imidazolium salt can then be attached to biomolecules, such as azide-modified peptides, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". asm.org This strategy has been used to create peptide-ionic liquid conjugates that exhibit both antimicrobial and collagenesis-inducing properties, showing potential as topical agents for infected wounds. asm.orgasm.org

RNA Delivery: Gemini (B1671429) surfactants based on this compound have been synthesized for biological applications. These are prepared by reacting N-n-hexadecyl imidazole with a dibromoalkoxyalkane. The resulting dicationic imidazolium compounds have shown efficiency in delivering siRNA into various human cell lines. nih.gov

The ability to introduce specific functional groups allows for the fine-tuning of the molecule's properties, enabling its use in fields ranging from materials science to medicine. uakron.educhalmers.senih.gov

Incorporation of Allyl Moieties

A common strategy for synthesizing functionalized imidazolium salts involves the introduction of a vinyl or allyl group. For instance, 1-hexadecyl-3-vinylimidazolium bromide can be prepared by reacting 1-vinylimidazole (B27976) with 1-bromohexadecane. This reaction is often carried out in a solvent like toluene over several hours. molaid.com Another approach involves a solvent-less reaction where N-vinylimidazole is refluxed with the corresponding alkyl bromide, in this case, 1-bromohexadecane, to yield 1-hexadecyl-3-vinylimidazolium bromide. rsc.org

The resulting 1-hexadecyl-3-vinylimidazolium bromide is a versatile precursor for further chemical modifications. ontosight.ai The vinyl group, in particular, allows for polymerization, leading to the formation of poly(ionic liquid)s with potential applications in various fields, including materials science and biomedicine. ontosight.ai

Hydroboration and Hydrolysis Routes

While direct hydroboration and hydrolysis on this compound itself are not extensively detailed in the provided context, the synthesis of related hydroxy-functionalized imidazolium salts provides insight into analogous transformations. For example, 1-(3-hydroxypropyl)imidazole can be synthesized by reacting imidazole with 3-chloro-1-propanol (B141029) in the presence of potassium carbonate and a dioxane solvent, followed by heating under reflux. prepchem.com

Furthermore, the synthesis of chiral hydroxy-functionalized imidazolium-based ionic liquids has been achieved through the ring-opening of epoxides like 1,2-propylene oxide with imidazole, followed by quaternization. researchgate.net This demonstrates a pathway to introduce hydroxyl groups onto the alkyl substituent of the imidazole ring. These methods suggest that functionalization of the alkyl chain of this compound to introduce hydroxyl groups is a feasible synthetic strategy.

Analytical Characterization Techniques in Synthetic Studies

The confirmation of the successful synthesis and purity of this compound and its derivatives relies on a suite of analytical techniques. These methods provide detailed information about the molecular structure and thermal properties of the synthesized compounds. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound derivatives.

In the ¹H NMR spectrum of 1-hexadecyl-3-vinylimidazolium bromide, characteristic signals are observed for the protons of the hexadecyl chain, the vinyl group, and the imidazolium ring. For example, the terminal methyl group (CH₃) of the hexadecyl chain typically appears as a triplet at approximately 0.86 ppm. rsc.org The numerous methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet in the region of 1.17-1.31 ppm. rsc.org The protons of the vinyl group give rise to signals in the vinylic region, and the protons on the imidazolium ring appear at lower fields. rsc.org

Similarly, for 1-hexadecyl-3-methylimidazolium bromide, the ¹H NMR spectrum in DMSO-d₆ shows a triplet for the terminal methyl group at 0.84 ppm, a multiplet for the long methylene chain at 1.23 ppm, and a singlet for the N-methyl protons at 3.85 ppm. mdpi.com The protons of the imidazolium ring are observed as singlets at 7.72 ppm, 7.78 ppm, and 9.15 ppm. mdpi.com

¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule. researchgate.netresearchgate.net

Below is a table summarizing the ¹H NMR spectral data for a representative this compound derivative.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| CH₃ (Hexadecyl) | 0.86 | Triplet | rsc.org |

| (CH₂)₁₃ (Hexadecyl) | 1.17-1.31 | Multiplet | rsc.org |

| N-CH₂ (Hexadecyl) | 4.39 | Triplet | rsc.org |

| CH₂= (Vinyl) | 5.37-6.00 | Multiplet | rsc.org |

| CH= (Vinyl) | 7.36-7.53 | Quartet | rsc.org |

| Imidazole Ring H | 7.48, 7.83, 10.87 | Singlets | rsc.org |

Mass Spectrometry (MS, MALDI-TOF MS, HRMS-ESI)

Mass spectrometry techniques are crucial for determining the molecular weight and confirming the elemental composition of synthesized compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been used to confirm the successful synthesis of imidazolium salts like 1-hexadecyl-3-methylimidazolium bromide. mdpi.com High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is another powerful technique used to obtain precise mass measurements, further validating the chemical structure of these compounds. researchgate.net These analyses provide definitive evidence for the formation of the target molecule by comparing the experimentally measured mass with the calculated exact mass. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized molecules. The FTIR spectra of imidazolium-based ionic liquids show characteristic absorption bands corresponding to C-H stretching of the alkyl chains, C=C and C=N stretching of the imidazolium ring, and other specific functional groups that may have been introduced. researchgate.net While specific FTIR data for this compound is not detailed in the provided search results, it is a standard characterization technique for similar ionic liquids. researchgate.net

Thermogravimetric Analysis (TGA) in Synthesis Validation

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of the synthesized compounds. TGA measures the change in mass of a sample as a function of temperature. For imidazolium-based ionic liquids, the decomposition temperature is an important characteristic. researchgate.net For instance, TGA can reveal the temperature at which significant weight loss occurs, indicating the onset of thermal decomposition. acs.org The thermal stability of these ionic liquids is influenced by the nature of both the cation and the anion. researchgate.netscience.gov TGA studies on various imidazolium salts have shown that their decomposition often occurs at temperatures above 200°C, highlighting their thermal robustness. researchgate.net

Differential Scanning Calorimetry (DSC) in Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including their stability. wikipedia.orgintertek.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org These transitions provide insight into the material's physical and chemical changes upon heating, which is fundamental to assessing its thermal stability. mtoz-biolabs.com

In the context of imidazole derivatives, DSC is used to characterize their phase behavior. For instance, the analysis of 1-hexadecyl-3-methylimidazolium chloride (C16MImCl), a quaternary ammonium salt derived from this compound, revealed a crystalline phase transition to a smectic (liquid crystal) phase with an associated enthalpy change of 21.2 kJ/mol. researchgate.net This indicates a change in the material's structural organization at a specific temperature, a key aspect of its thermal profile.

DSC studies on related ionic liquids (ILs) like 1-hexadecyl-3-methylimidazolium bromide (HdmimBr) and 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) have also been performed. mdpi.com These analyses determine characteristic temperatures such as the temperature of fusion (Tf) and crystallization temperature (Tc). mdpi.com For HdmimBr, the Tf was observed at 68.0°C and Tc at 37.0°C. mdpi.com The HdmimDMSIP ionic liquid showed Tf and Tc values of 49.0°C and -4.1°C, respectively. mdpi.com Such data are vital for understanding the temperature range in which these materials maintain their solid or liquid state and for detecting potential polymorphic behavior. mdpi.com

Table 2: Thermal Transition Data for this compound Derivatives from DSC Analysis

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

|---|---|---|---|---|

| 1-Hexadecyl-3-methylimidazolium chloride (C16MImCl) | Crystalline to Smectic Phase | Not specified | 21.2 | researchgate.net |

| 1-Hexadecyl-3-methylimidazolium bromide (HdmimBr) | Fusion (Tf) | 68.0 | Not specified | mdpi.com |

| Crystallization (Tc) | 37.0 | Not specified | mdpi.com | |

| 1-Hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) | Fusion (Tf) | 49.0 | Not specified | mdpi.com |

| Crystallization (Tc) | -4.1 | Not specified | mdpi.com |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) in Degradation Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) is a powerful analytical method for characterizing the composition and degradation products of materials that are not volatile enough for direct analysis by GC-MS. d-nb.infowikipedia.org The technique involves thermally decomposing a sample in an inert atmosphere (pyrolysis), separating the resulting smaller, volatile fragments by gas chromatography, and identifying them using mass spectrometry. wikipedia.orgatslab.com This provides a "fingerprint" of the material and offers detailed information about its thermal degradation pathways. d-nb.info

Py-GCMS has been effectively used to study the degradation routes of imidazolium-based ionic liquids, which are structurally related to this compound. mdpi.com The primary degradation mechanism for these compounds is the dealkylation of the imidazolium ring. mdpi.com When imidazolium salts with halide anions are analyzed, the degradation is often initiated by a nucleophilic attack of the halide ion on the alkyl groups attached to the nitrogen atoms of the imidazolium ring. mdpi.com This attack leads to the cleavage of the carbon-nitrogen (C–N) bond. mdpi.com

The main products identified from the Py-GCMS analysis of such compounds include haloalkanes and 1-alkylimidazoles, corresponding to the specific alkyl substituents on the imidazolium cation. mdpi.com For example, the pyrolysis of an ionic liquid containing a hexadecyl group would be expected to produce 1-bromohexadecane (if the anion is bromide) and the corresponding 1-alkylimidazole. Minor amounts of alkenes may also be formed. mdpi.com

In studies involving polymer blends containing these ionic liquids, Py-GCMS can elucidate how the IL influences the thermal stability of the polymer matrix. For instance, analysis of Polyvinyl Chloride (PVC) blended with an imidazolium IL showed that the IL participates in the catalytic degradation of PVC, leading to an earlier onset of dehydrochlorination. mdpi.com This demonstrates the capability of Py-GCMS to analyze complex interactions and degradation mechanisms in multicomponent systems. mdpi.com

Table 3: Common Degradation Products of Imidazolium-Based Compounds Identified by Py-GCMS

| Precursor Type | Degradation Pathway | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| Imidazolium Halides | Nucleophilic attack by halide anion, C-N bond cleavage | 1-Alkylimidazoles, Haloalkanes | Alkenes | mdpi.com |

| PVC/Imidazolium IL Blends | Catalytic degradation | HCl, Undegraded Plasticizers, Plasticizer Fragments | - | mdpi.com |

Supramolecular Assemblies and Self Assembly Phenomena of 1 Hexadecylimidazole

Principles of Self-Assembly in Imidazole (B134444) Derivatives

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. For imidazole derivatives, particularly those with long alkyl chains like 1-Hexadecylimidazole, this process is governed by a delicate interplay of non-covalent interactions.

The self-assembly of imidazole derivatives is a complex process driven by a combination of forces. The hydrophobic hexadecyl tail of this compound seeks to minimize its contact with water, a phenomenon known as the hydrophobic effect, which is a major driving force for aggregation in aqueous environments. mdpi.comnih.gov Van der Waals forces between the long alkyl chains further stabilize these aggregates. nih.gov

The dual character of this compound, possessing a hydrophilic imidazole head and a long hydrophobic hexadecyl tail, defines its amphiphilicity. This dual nature is the primary determinant of its self-assembly behavior in solution. mdpi.comkinampark.com In aqueous media, these molecules arrange themselves to shield the hydrophobic tails from the water, leading to the formation of various aggregate structures. mdpi.com The specific geometry of these assemblies is influenced by factors such as concentration, temperature, and the presence of other molecules. kinampark.com The amphiphilic character is not only crucial for forming basic structures but also enables the incorporation of these molecules into more complex architectures, such as mixed films, where they can interact with other functional molecules. wordpress.com

Formation of Films and Monolayers

The ability of this compound to self-assemble is harnessed to create highly organized thin films and monolayers, which have applications in various fields, including sensor technology.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered thin films, often with monolayer precision. wikipedia.orgbiolinscientific.com This method involves spreading a solution of an amphiphilic molecule, such as this compound, onto the surface of a liquid subphase, typically water. arxiv.org The molecules arrange themselves at the air-water interface, forming a monolayer. wikipedia.org By compressing this monolayer with barriers, the molecules can be packed into a highly organized state. acs.org A solid substrate is then vertically dipped into or withdrawn from the subphase, transferring the monolayer onto the substrate. biolinscientific.com This process can be repeated to build up multilayered films with precise control over thickness and composition. biolinscientific.comarxiv.org In the context of this compound, the LB technique has been instrumental in creating mixed films with other materials like polydiacetylene, allowing for detailed studies of their interactions and properties. wordpress.com

Self-standing films offer a versatile platform for various applications, and techniques have been developed to fabricate such films incorporating this compound. One common method involves using a porous membrane, such as filter paper, as a support. researchgate.netacs.org A solution containing this compound, often mixed with other components like 10,12-tricosadiynoic acid (TCDA), is passed through the filter paper using a suction technique. wordpress.comacs.org The solvent is then evaporated, leaving a thin film on the surface of the paper. researchgate.net To enhance the mechanical stability of these films, a clay material like hectorite (B576562) can be used as a host or support. wordpress.comacs.org This method is particularly useful for creating sensor arrays for detecting volatile organic compounds (VOCs). wordpress.comresearchgate.net

Mixed film architectures, particularly those combining this compound with polydiacetylenes (PDAs) derived from monomers like 10,12-tricosadiynoic acid (TCDA), have been extensively studied. wordpress.comresearchgate.net These mixed films exhibit interesting chromatic properties, with the PDA component undergoing a blue-to-red color transition in response to external stimuli. researchgate.net The presence of this compound in these films can significantly influence this colorimetric response. wordpress.comresearchgate.net

Research has shown that in mixed Langmuir films of TCDA and this compound, significant interactions, including acid-base, hydrogen bonding, and hydrophobic interactions, occur between the two components. wordpress.com The behavior of these mixed films is dependent on the mole fraction of each component. wordpress.com For instance, at lower mole fractions of this compound, the film's properties are dominated by TCDA, while at higher mole fractions, this compound governs the behavior. wordpress.com The formation of a trilayer structure, which is necessary for the polymerization of TCDA, has been observed in these mixed films up to a certain mole fraction of this compound. wordpress.com

The incorporation of this compound into TCDA-based films has been shown to enhance their sensitivity and response time as colorimetric sensors for volatile organic compounds (VOCs). wordpress.comacs.org For example, a TCDA-clay-N-1-hexadecyl imidazole sensor responded to a wider range of VOCs compared to a sensor without the imidazole derivative. wordpress.com This enhancement is attributed to the fact that this compound facilitates the blue-to-red phase transformation of TCDA in the presence of VOCs. wordpress.com

Mixed Film Architectures (e.g., with Polydiacetylene, TCDA)

Influence of Molar Ratios on Film Properties

The molar ratio of components in mixed supramolecular systems is a critical parameter that dictates the ultimate structure and properties of the resulting films. By carefully controlling the concentration of this compound relative to other molecules, it is possible to engineer specific film characteristics.

In mixed films containing diacetylene monomers, the molar ratio of the constituents can modulate the structure and chromatic features of the resulting polydiacetylene (PDA) assemblies. For instance, in mixed systems of 10,12-tricosadiynoic acid (TCDA) and a dye, specific molar ratios can produce distinct structures, such as monolayers or trilayers. researchgate.net Photopolymerization, a key process for activating the chromatic properties of PDA, was observed to be possible only in the trilayer structure. researchgate.net This demonstrates that the phase of the PDA can be precisely tuned by the molar ratio of the components in the mixed film. researchgate.net Similarly, in mixtures of 10,12-heptacosadiynoic acid (HCDA) and coumarin (B35378) derivatives (MOCO), a mole fraction of 0.9 for HCDA was found to enhance sensitivity towards volatile organic compounds (VOCs). researchgate.net The alteration of molar ratios between anionic and cationic species is also a strategy to create new ionically cross-linked networks with unique properties. acs.org

Table 1: Influence of Molar Ratios on Supramolecular Film Properties

| Component Mixture | Molar Ratio / Mole Fraction | Observed Film Property/Structure | Reference |

|---|---|---|---|

| TCDA / Dye (RhB18) | TCDA Mole Fraction: 0.80 | Forms a monolayer supramolecular structure. | researchgate.net |

| TCDA / Dye (RhB18) | TCDA Mole Fraction: 0.85 | Forms a typical trilayer structure, enabling photopolymerization. | researchgate.net |

| HCDA / MOCO | HCDA Mole Fraction: 0.9 | Demonstrates enhanced sensitivity to volatile organic compounds (VOCs). | researchgate.net |

Role of Host Materials (e.g., Hectorite Clay)

Host materials are often essential for the fabrication and stabilization of supramolecular films involving this compound. Hectorite, a type of smectite clay, has proven to be an effective host due to its unique structural and chemical properties. wordpress.comatamanchemicals.com

Hectorite is a trioctahedral clay mineral with a layered structure, high cation exchange capacity, and the ability to delaminate in water into individual nanolayers. atamanchemicals.com These properties make it an excellent support for incorporating molecules like TCDA and this compound to form self-standing films. wordpress.com In the absence of a host like hectorite, attempts to form films with these molecules on certain membranes can be unsuccessful, as the molecules may simply pass through. wordpress.com

The use of hectorite clay enhances the mechanical stability of the sensor system. wordpress.com It is proposed that TCDA and this compound molecules are incorporated between the clay layers through processes of intercalation and cation-exchange reactions. wordpress.com This integration facilitates the transfer of the molecules onto the membrane support along with the clay. wordpress.com Importantly, the presence of the clay host does not significantly affect the desirable phase behavior of the diacetylene component. wordpress.com The functionalized hectorite can be assembled with other nanomaterials to form various nanohybrids and nanocomposites. atamanchemicals.com

Nanostructure Formation and Engineering

The engineering of nanostructures through self-assembly is a cornerstone of nanotechnology, allowing for the bottom-up fabrication of materials with precisely controlled features. nih.gov this compound can be a component in such systems, contributing to the formation of ordered nanostructures. Self-assembly is a process where a material's molecules spontaneously organize into distinct patterns, a technique that is pivotal for advances in areas like microelectronics. innovationnewsnetwork.com

One-Dimensional Nanostructures

One-dimensional (1D) nanostructures, such as nanowires, nanorods, and nanotubes, are materials with dimensions confined to the nanometer scale in two directions, allowing for unique properties along the third. berkeley.edu These structures provide an ideal platform for studying charge transport and optical phenomena, and they serve as fundamental building blocks for integrated photonic and optoelectronic devices. jos.ac.cnmdpi.com

The synthesis of 1D nanostructures can be achieved through various strategies, including exploiting the anisotropic crystallographic structure of a material, using templates for confinement, or kinetically controlling growth with capping agents. berkeley.edu These methods allow for the precise control over the size and growth of high-quality 1D nanomaterials. jos.ac.cn While traditional self-assembly often yields simple structures like spheres or sheets, advanced techniques are enabling the formation of more complex 1D arrangements. innovationnewsnetwork.com

Templated Self-Assembly

Templated self-assembly is a powerful technique that uses a pre-designed scaffold or template to guide the arrangement of nanomaterials into ordered and complex structures with long-range order. nih.govnumberanalytics.com This method combines top-down lithographic patterning with bottom-up self-assembly to overcome the limitations of purely self-assembled systems, which can contain defects. nih.gov

Various materials can serve as templates, including DNA origami, mesoporous silica (B1680970), and block copolymers. numberanalytics.com For instance, topographical templates can be used to direct the assembly of block-copolymer microdomains into perfect, ordered arrays. nih.gov In the context of materials involving this compound, host materials like hectorite clay can also act as a template. atamanchemicals.com Template-assisted assembly can guide molecules to form specific nanohybrids and nanocomposites, such as films and membranes. atamanchemicals.com This approach allows for the creation of precisely modulated nanostructures with a high tolerance for lithographical imperfections. nih.gov

Characterization of Supramolecular Structures

The analysis of supramolecular assemblies requires a suite of characterization techniques to elucidate their structural and functional properties. Spectroscopic methods are particularly vital for understanding the optical characteristics that arise from the ordered arrangement of molecules.

UV-Vis Absorption Spectroscopy for Optical Properties

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the optical properties of supramolecular structures containing this compound, especially when combined with chromic polymers like polydiacetylene (PDA). researchgate.net This method provides information about the electronic transitions within the material, which are sensitive to the molecular packing and conformation. ubbcluj.ro

In mixed films of TCDA and this compound, UV-Vis spectroscopy is used to monitor the colorimetric transitions that are the basis of their sensing applications. researchgate.net Before polymerization by UV irradiation, the monomer films typically show no significant absorbance in the visible region. researchgate.net Upon irradiation, the film polymerizes and forms the characteristic blue phase of PDA, which exhibits a pronounced absorption peak. For example, a mixed Langmuir-Blodgett film showed a strong peak at 653 nm after 1 minute of UV irradiation, indicative of the blue phase. researchgate.net This blue, non-fluorescent polymer can transition to a red, fluorescent phase in response to external stimuli, a change that is readily quantifiable with UV-Vis spectroscopy. researchgate.net The technique can thus be used to study the phase behavior and sensitivity of these supramolecular films. researchgate.net

Table 2: UV-Vis Absorption Data for a Mixed Polydiacetylene Film

| Film State | Observation | Absorption Peak (λmax) | Corresponding PDA Phase | Reference |

|---|---|---|---|---|

| Before UV Irradiation | No absorbance in the visible spectrum. | N/A | Monomer | researchgate.net |

| After 1 min UV Irradiation | A pronounced peak with a shoulder appears. | ~653 nm (peak), ~608 nm (shoulder) | Blue Phase | researchgate.net |

Fluorescence Microscopy

Fluorescence microscopy is a critical technique for visualizing the aggregation and phase behavior of molecules like this compound. This method relies on the use of fluorescent probes or the intrinsic fluorescence of the molecules themselves to create images that highlight specific structures or changes in the microenvironment.

In the study of 1-hexadecyl-3-methylimidazolium chloride (C16mimCl), a derivative of this compound, fluorescence spectroscopy is a key tool for investigating its aggregation in aqueous solutions. frontiersin.org This technique helps in determining properties such as the critical micelle concentration (CMC), which is a measure of the concentration at which surfactant molecules begin to form micelles. The fluorescence of probes sensitive to the polarity of their surroundings can indicate the formation of the hydrophobic core of micelles.

Research on mixed films of 10,12-tricosadiynoic acid (TCDA) and this compound has utilized fluorescence microscopy to observe the phase transitions of polydiacetylene (PDA). wordpress.comresearchgate.net While the blue phase of these mixed films did not show fluorescence, the red phase exhibited prominent fluorescence. wordpress.com The intensity of this fluorescence was found to be higher in the mixed films compared to pure TCDA films, suggesting that the presence of this compound facilitates the transition from the blue to the red phase. wordpress.com Inverting fluorescence microscopy has been used to capture images of these mixed films, confirming the formation of distinct structures. researchgate.net

The aggregation behavior of certain cyanine (B1664457) dyes can be influenced by ionic liquids, and this process can be monitored using fluorescence spectroscopy. rsc.org The formation of different types of aggregates, such as J-aggregates and H-aggregates, can be detected by changes in the fluorescence spectra. rsc.org

The table below summarizes the fluorescence properties observed in systems containing this compound derivatives.

| System | Observation | Reference |

| 1-Hexadecyl-3-methylimidazolium chloride (C16mimCl) in water | Used to determine critical micelle concentration (CMC) and study aggregation. | frontiersin.org |

| TCDA/1-Hexadecylimidazole mixed film | No fluorescence in the blue phase, prominent fluorescence in the red phase. | wordpress.com |

| TCDA/1-Hexadecylimidazole mixed film | Higher fluorescence intensity in the red phase compared to pure TCDA. | wordpress.com |

Small-Angle X-ray Scattering (SAXS) for Microdomain Orientation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at the nanoscale, providing information about the size, shape, and arrangement of microdomains. wikipedia.org This method is particularly useful for studying the self-assembly of amphiphilic molecules like this compound into ordered structures such as micelles and liquid crystalline phases. wikipedia.orgacs.org

In studies of 1-hexadecyl-3-methylimidazolium chloride (C16mimCl) in ethylammonium (B1618946) nitrate (B79036), SAXS has been employed to identify the different liquid crystalline phases that form as the concentration of the ionic liquid increases. acs.org These phases include normal hexagonal (H1), lamellar (Lα), and reverse bicontinuous cubic (V2) structures. acs.org SAXS patterns provide data on the lattice spacing of these phases, revealing how they are affected by temperature. acs.org For instance, higher temperatures can lead to smaller lattice spacing due to the increased flexibility of the solvophobic chains of the C16mimCl molecules. acs.org

Grazing incidence small-angle X-ray scattering (GISAXS) is a variant of SAXS that is surface-sensitive and can be used to study the orientation of microdomains in thin films. rsc.org This technique is valuable for understanding how the interface influences the self-assembled structure. For example, GISAXS has been used to study the orientation of microdomains in thin films of block copolymers on specially prepared substrates. rsc.orgrsc.org

The data table below presents the types of ordered structures of a this compound derivative identified using SAXS.

| System | Identified Phases | Key Finding | Reference |

| 1-Hexadecyl-3-methylimidazolium chloride (C16mimCl) in Ethylammonium Nitrate | Micelles, Normal Hexagonal (H1), Lamellar (Lα), Reverse Bicontinuous Cubic (V2) | An additional V2 phase is identified compared to the C16mimCl/H2O binary system. | acs.org |

Transmission Electron Microscopy (TEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological information about nanomaterials. zys-group.ir It is used to visualize the shape, size, and internal structure of self-assembled aggregates. zys-group.irpathogen-ri.eu

In the context of long-chain ionic liquids, such as derivatives of this compound, freeze-fracture transmission electron microscopy (FF-TEM) has been used to observe the aggregates formed in another ionic liquid. rsc.org These observations have revealed that the aggregates are spherical and significantly larger than typical micelles. rsc.org

High-resolution TEM (HR-TEM) can be used to examine the fine details of structures, such as the porous nature of silica nanoparticles that have been functionalized with derivatives of this compound. rsc.org TEM images can also be used to create histograms showing the size distribution of particles. rsc.org

Recent research has also utilized TEM for the morphological analysis of graphene quantum dots that self-assemble in the presence of a gemini (B1671429) surfactant derived from this compound. acs.org The electron microscopy is operated at high voltages, such as 200 kV, to achieve the necessary resolution. acs.org

The table below summarizes the morphological findings from TEM studies on systems involving this compound derivatives.

| System | TEM Technique | Observation | Reference |

| Long-chain imidazolium (B1220033) bromides in an ionic liquid | Freeze-Fracture TEM (FF-TEM) | Formation of spherical aggregates much larger than traditional micelles. | rsc.org |

| Mesoporous silica functionalized with a 1-hexadecylimidazolium derivative | High-Resolution TEM (HR-TEM) | Confirmed the porous structure of the nanocarriers. | rsc.org |

| Graphene quantum dots with a gemini surfactant from this compound | Transmission Electron Microscopy (TEM) | Used for morphological analysis of self-assembled structures. | acs.org |

Surface Pressure-Area (π-A) Isotherms

Surface pressure-area (π-A) isotherms are a fundamental tool in surface science for characterizing the behavior of amphiphilic molecules at an air-water interface. biolinscientific.comontosight.ai This technique provides valuable information about the packing, orientation, and phase transitions of monolayer films. nih.gov

For mixed Langmuir films of 10,12-tricosadiynoic acid (TCDA) and this compound, π-A isotherms have been used to study the interactions between the two components. wordpress.com The isotherms of the mixed films are found to lie between those of the pure components, and both the lift-off area and the collapse pressure of the mixed isotherms increase with a higher molar fraction of this compound. wordpress.com These findings suggest significant interactions, such as acid-base and/or hydrogen bonding, as well as hydrophobic interactions, between TCDA and this compound in the mixed films. wordpress.com

The analysis of π-A isotherms can also provide insights into the miscibility of the components in the mixed film. wordpress.com The deviation of the experimentally observed average molecular area from the ideal mixing behavior can be used to calculate the excess Gibbs free energy of mixing, which indicates the stability of the mixed monolayer.

The table below presents key parameters obtained from the π-A isotherms of mixed TCDA and this compound films.

| Mole Fraction of this compound | Lift-off Area | Collapse Pressure | Interpretation | Reference |

| 0 (Pure TCDA) | Lower | Lower | Baseline for comparison. | wordpress.com |

| Increasing fraction | Increases | Increases | Indicates interaction and miscibility between TCDA and this compound. | wordpress.com |

| 1.0 (Pure this compound) | Higher | Higher | Baseline for comparison. | wordpress.com |

Applications of 1 Hexadecylimidazole in Materials Science

Development of Advanced Sensor Technologies

1-Hexadecylimidazole is a key ingredient in the fabrication of sophisticated sensor arrays. These sensors are designed for the naked-eye detection of various environmental and chemical hazards.

Colorimetric Sensors for Volatile Organic Compounds (VOCs)

A significant application of this compound is in the creation of colorimetric sensors for the detection of VOCs. These sensors provide a visual color change in the presence of specific airborne chemicals, offering a user-friendly method for identifying potentially harmful substances.

The primary response mechanism in these sensors involves a color transition. In one notable application, this compound is integrated into a mixed film with 10, 12-tricosadiynoic acid (TCDA), a type of polydiacetylene (PDA). Polydiacetylenes are known for their brilliant blue-to-red color transition in response to environmental stimuli. The presence of this compound in this matrix facilitates the blue-to-red phase transformation of the TCDA. acs.org

While the blue phase of the TCDA and the mixed film shows no fluorescence, the red phase exhibits prominent fluorescence. acs.org Research indicates that the fluorescence intensity is higher in the mixed films containing this compound, suggesting that it enhances the fluorescent properties of the sensor upon analyte detection. acs.org The interaction of VOCs with the sensor film, through mechanisms like hydrogen bonding, dipole-dipole interactions, or hydrophobic interactions, is believed to trigger the reorganization of the TCDA alkyl chain, leading to the observed color and fluorescence changes. acs.org

Sensors incorporating this compound have demonstrated effective detection of complex mixtures of VOCs, such as those found in gasoline and car exhaust. A sensor array composed of TCDA and this compound was successfully used to detect gasoline and even distinguish it from gasoline adulterated with kerosene. acs.orgacs.org The sensor's response to gasoline is robust, with distinct color changes observed at concentrations as low as 1% (v/v) in the presence of this compound. acs.org

Furthermore, these sensors have been successfully applied to monitor the pollution level of car exhaust, showcasing their potential for real-world environmental monitoring applications. acs.org The sensor's ability to respond to a wide range of VOCs is significantly improved by the inclusion of this compound. While a sensor with only TCDA-clay responded to 7 out of 12 different VOCs, the sensor incorporating this compound responded to all 12, highlighting its role in broadening the sensor's detection capabilities. acs.org

Table 1: VOC Detection Performance of TCDA-clay vs. TCDA-clay-N-1-hexadecyl imidazole (B134444) Sensor

| Sensor Composition | Number of VOCs Detected (out of 12) |

| TCDA-clay | 7 |

| TCDA-clay-N-1-hexadecyl imidazole | 12 |

For practical applications, these advanced sensor materials are often fabricated into low-cost, portable paper-based sensor arrays. In this process, a mixture containing 10, 12-tricosadiynoic acid (TCDA) and this compound is deposited onto filter paper. acs.org To enhance the mechanical stability of the sensor, a clay material such as hectorite (B576562) is used as a host or support. The sensor array is then prepared using a suction technique, followed by UV irradiation to polymerize the diacetylene monomers. acs.org This fabrication method allows for the creation of disposable and easy-to-use sensors for on-site analysis.

Chemo-sensors

While detailed research on the specific use of this compound in broader categories of chemo-sensors is still emerging, its demonstrated success in colorimetric VOC sensors indicates its potential. The imidazole headgroup can participate in various intermolecular interactions, which is a key feature for the design of chemo-sensors that rely on molecular recognition to detect a wide range of chemical species.

Biosensors

The application of this compound in the field of biosensors is an area of growing interest. The long alkyl chain of the molecule allows it to be incorporated into lipid bilayers or self-assembled monolayers, which are common platforms for biosensor construction. The imidazole group can serve as an anchor point for the immobilization of biomolecules such as enzymes or antibodies, or it can participate in pH-sensitive electrochemical detection schemes. Further research is needed to fully explore the potential of this compound in the development of novel biosensing platforms.

Role in Ionic Liquid Development and Applications

This compound is a key building block in the development of imidazolium-based ionic liquids, which have garnered significant attention in materials science due to their unique physicochemical properties. These properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them suitable for a wide range of applications. mdpi.comalfa-chemistry.com

As a Precursor for Imidazolium-Based Ionic Liquids

This compound serves as a crucial precursor in the synthesis of a specific class of ionic liquids known as imidazolium-based ionic liquids. researchgate.netnih.gov The synthesis typically involves the quaternization of the nitrogen atom in the imidazole ring of this compound with an alkyl halide. This reaction introduces a positive charge on the imidazole ring, forming the imidazolium (B1220033) cation, which is then paired with an appropriate anion to create the ionic liquid. nih.govrsc.org

The general synthetic scheme involves reacting this compound with an alkylating agent, such as an alkyl bromide, in a suitable solvent. nih.govresearchgate.net The length of the alkyl chain on the alkylating agent and the choice of the anion can be varied to fine-tune the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. mdpi.comresearchgate.net This tunability is a key advantage of imidazolium-based ionic liquids. alfa-chemistry.com

For instance, the reaction of this compound with 1-bromohexadecane (B154569) results in the formation of 1,3-dihexadecylimidazolium bromide, an ionic liquid with two long alkyl chains. The synthesis of 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide ([C16M1Im][Br]) is achieved by reacting 1-methylimidazole with 1-bromohexadecane. nih.gov

Table 1: Examples of Imidazolium-Based Ionic Liquids Derived from this compound Precursors

| Imidazolium Cation | Anion | Precursors |

|---|---|---|

| 3-hexadecyl-1-methyl-1H-imidazol-3-ium | Bromide | 1-methylimidazole, 1-bromohexadecane |

This table provides examples of imidazolium-based ionic liquids where a hexadecyl group, originating from a precursor like 1-bromohexadecane, is attached to an imidazole core.

Stationary Phases in Chromatography

Imidazolium-based ionic liquids derived from this compound have found significant application as stationary phases in chromatography. tandfonline.com These stationary phases are typically prepared by bonding the 1-hexadecylimidazolium cation to a solid support, most commonly silica (B1680970) particles. tandfonline.com The resulting material exhibits unique retention characteristics that are advantageous for various separation applications. tandfonline.com

The immobilization of this compound onto a silica matrix can be achieved by first modifying the silica surface with a linking agent, such as 3-chloropropyltrimethoxysilane, followed by the attachment of the this compound. tandfonline.com This creates a robust stationary phase with a long C16 alkyl chain and a positively charged imidazolium headgroup. tandfonline.com

Stationary phases based on 1-hexadecylimidazolium primarily operate under reversed-phase chromatography (RPLC) conditions. tandfonline.comresearchgate.net In RPLC, the stationary phase is non-polar, and the mobile phase is polar. researchgate.net The retention of analytes is mainly governed by hydrophobic interactions between the non-polar part of the analyte and the non-polar stationary phase. nih.govnih.gov In the case of 1-hexadecylimidazolium-based stationary phases, the long hexadecyl (C16) chain provides the necessary hydrophobicity for reversed-phase retention. tandfonline.com

However, the presence of the imidazolium ring introduces additional interaction mechanisms beyond simple hydrophobic interactions. tandfonline.commst.edu These include:

Dipole-dipole interactions: The polar imidazolium ring can interact with polar functional groups of the analytes.

π-π interactions: The aromatic imidazolium ring can engage in π-π stacking with analytes containing aromatic moieties. nih.gov

Ion-exchange interactions: The positive charge on the imidazolium cation can interact with anionic analytes, providing an ion-exchange retention mechanism. tandfonline.com

This combination of multiple retention mechanisms leads to a unique selectivity that can be beneficial for separating complex mixtures. tandfonline.com The retention behavior in RPLC is a complex interplay of partitioning and adsorption processes. researchgate.netnih.gov

The multi-modal interaction capabilities of 1-hexadecylimidazolium-based stationary phases allow for the effective separation of both polar and non-polar molecules. tandfonline.commst.edu The long alkyl chain is primarily responsible for the retention of non-polar compounds through hydrophobic interactions. researchgate.net At the same time, the imidazolium group can interact with polar analytes through dipole-dipole, hydrogen bonding, and ion-exchange mechanisms. tandfonline.comnih.gov

This "dual-nature" selectivity is a significant advantage over traditional C18 stationary phases, which primarily rely on hydrophobic interactions. mst.eduresearchgate.net The ability to fine-tune the separation by adjusting mobile phase parameters, such as pH and ionic strength, allows for the optimization of selectivity for a wide range of analytes. nih.gov

Table 2: Interaction Mechanisms of 1-Hexadecylimidazolium Stationary Phases

| Interaction Type | Interacting Part of Stationary Phase | Types of Analytes Retained |

|---|---|---|

| Hydrophobic | Hexadecyl (C16) chain | Non-polar molecules |

| Dipole-dipole | Imidazolium ring | Polar molecules |

| π-π stacking | Aromatic imidazolium ring | Aromatic compounds |

This table summarizes the different interaction mechanisms that contribute to the selectivity of 1-hexadecylimidazolium-based stationary phases.

The unique properties of 1-hexadecylimidazolium-based stationary phases make them suitable for the separation of biological macromolecules, such as proteins. tandfonline.com The separation of these large and complex molecules often requires stationary phases that offer a combination of interaction modes to achieve the desired resolution. nanochemres.orgmagtech.com.cn

Green Solvents and Catalysts

Imidazolium-based ionic liquids, for which this compound is a precursor, are often referred to as "green solvents". mdpi.comalfa-chemistry.com This designation stems from their negligible vapor pressure, which significantly reduces air pollution compared to volatile organic compounds (VOCs) traditionally used as solvents. mdpi.com Their high thermal stability also allows for their use in a wider range of reaction conditions. researchgate.net

Beyond their role as environmentally benign solvents, these ionic liquids can also function as catalysts or co-catalysts in various chemical reactions. rsc.orgrsc.org The imidazolium cation itself can act as an organocatalyst, particularly in reactions where the imidazole ring can facilitate the reaction mechanism. rsc.orgrsc.org For example, imidazolium-based ionic liquids have been used as dual solvent-catalysts for esterification reactions. rsc.org The ability to tune the properties of the ionic liquid by modifying the alkyl chains and the anion allows for the design of task-specific catalysts. rsc.org The non-volatile nature of ionic liquids also facilitates the separation of the products and the recycling of the catalyst-solvent system, further enhancing their "green" credentials. rsc.org

Polymer Science and Polymer Blends

The integration of this compound derivatives, specifically in the form of ionic liquids (ILs), into polymer matrices has been a subject of research to enhance the functional properties of the resulting polymer blends. One notable example is the use of 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) in blends with Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS). mdpi.comnih.gov

Integration into Polymer Matrices (e.g., PVC, SEBS)

The incorporation of HdmimDMSIP into PVC and SEBS matrices has been investigated at varying concentrations (1%, 5%, and 10% by weight) to create functional polymer blends. mdpi.comnih.gov Thermal analyses of these blends revealed differing degrees of compatibility between the ionic liquid and the polymer matrices. In the case of PVC, the results indicated good compatibility with the ionic liquid. mdpi.com Conversely, phase separation was observed in the SEBS/IL blends. mdpi.com

Scanning Electron Microscopy (SEM) analyses provided further insight into the surface morphology of these blends. For PVC blends with higher concentrations of the ionic liquid (5–10%), there was a noticeable and abundant deposition of the IL on the film surfaces. mdpi.com In contrast, the surfaces of the SEBS blend films displayed irregular, island-like structures of varying sizes, corroborating the observation of phase separation. mdpi.com

The choice of SEBS as a polymer matrix is significant due to its properties as a phthalate-free and environmentally friendly thermoplastic elastomer. mdpi.com Its processability, sterilizability, strength, flexibility, and resistance to heat and UV make it a viable alternative to PVC in numerous applications. mdpi.com

Impact on Mechanical Properties of Polymer Blends

The addition of 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate has a demonstrable effect on the mechanical properties of both PVC and SEBS polymer blends. The mechanical characteristics, including Young's Modulus, Tensile Stress, and Strain at Break, were found to be dependent on the concentration of the ionic liquid. mdpi.com

For SEBS/IL blends, a general trend of decreasing Young's Modulus, Tensile Stress, and Strain at Break was observed as the concentration of the ionic liquid increased. mdpi.com In the PVC/IL blends, a similar decreasing trend was noted for Young's Modulus and Tensile Stress; however, the Strain at Break showed an increase with higher concentrations of the ionic liquid. mdpi.com

The table below summarizes the mechanical properties of the PVC/IL and SEBS/IL blends at different IL concentrations.

| Polymer Blend | IL Concentration (%) | Young's Modulus (E) (MPa) | Tensile Stress (σ) (MPa) | Strain at Break (ε) (%) |

|---|---|---|---|---|

| PVC | 0 | 15.8 ± 1.1 | 1.1 ± 0.1 | 8.1 ± 1.9 |

| PVC/IL | 1 | 12.7 ± 1.2 | 0.9 ± 0.1 | 10.3 ± 3.4 |

| PVC/IL | 5 | 10.3 ± 1.0 | 0.8 ± 0.1 | 13.8 ± 4.2 |

| PVC/IL | 10 | 8.6 ± 0.9 | 0.7 ± 0.1 | 15.2 ± 3.9 |

| SEBS | 0 | 29.3 ± 2.5 | 3.3 ± 0.3 | 590.2 ± 50.1 |

| SEBS/IL | 1 | 25.1 ± 2.1 | 2.8 ± 0.2 | 510.3 ± 45.2 |

| SEBS/IL | 5 | 21.2 ± 1.9 | 2.4 ± 0.2 | 450.6 ± 40.1 |

| SEBS/IL | 10 | 18.5 ± 1.7 | 2.1 ± 0.2 | 410.5 ± 38.7 |

Data sourced from a 2023 study on polymer blends based on 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate ionic liquid. mdpi.com

Study of Ionic Liquid Release from Blends

The release of the ionic liquid from the polymer blends is a critical factor for certain applications, such as those requiring antimicrobial properties. Studies have shown that the release of 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate from both PVC/IL and SEBS/IL blends is dose-dependent. mdpi.comnih.gov This indicates that a higher initial concentration of the ionic liquid within the polymer matrix leads to a greater release over time. mdpi.com This controlled, concentration-dependent release is a promising characteristic for the development of functional materials in various fields. mdpi.comnih.gov

Biomedical and Biological Investigations of 1 Hexadecylimidazole

Antimicrobial Properties and Mechanisms

1-Hexadecylimidazole and related imidazolium (B1220033) salts have garnered significant attention for their potent antimicrobial properties. These compounds, characterized by a positively charged imidazole (B134444) head and a long hydrophobic alkyl tail, exhibit broad-spectrum activity against various microorganisms. Their efficacy is intrinsically linked to their chemical structure, particularly the length of the alkyl chain, which dictates their interaction with bacterial cells.

Research has demonstrated the effectiveness of this compound derivatives against both Gram-positive and Gram-negative bacteria. Polymer blends containing 1-hexadecyl-3-methyl imidazolium have shown excellent performance against Staphylococcus epidermidis. nih.gov However, the activity against Escherichia coli was observed to be lower than that against S. epidermidis. nih.gov Generally, Gram-positive bacteria tend to be more susceptible to alkylimidazole compounds than Gram-negative bacteria. nih.gov This difference in susceptibility may be attributed to the structural variations in the cell walls of these two types of bacteria. oatext.com

Specifically, imidazolium chloride ionic liquids with a 16-carbon alkyl chain (C16) have been shown to possess strong antibacterial effects against Staphylococcus aureus. frontiersin.org In one study, the minimum inhibitory concentrations (MICs) for N-alkylimidazole derivatives against a multidrug-resistant strain of E. coli were found to be below 10 mM. nih.gov

A consistent finding across numerous studies is the direct correlation between the length of the N-alkyl chain on the imidazole ring and the compound's antimicrobial potency. oatext.comcsic.es The antibacterial activity generally increases as the carbon chain length of the substituent alkyl group increases. nih.gov This trend is attributed to the rising hydrophobicity of the molecule, which facilitates more effective interaction with bacterial cellular membranes. nih.govfrontiersin.org

For instance, a study on a series of imidazole chloride ionic liquids (CnMIMCl) against S. aureus demonstrated a clear trend of increasing toxicity with longer alkyl chains. The half-maximal effective concentration (EC50) values decreased significantly as the chain length increased from two carbons (C2) to sixteen carbons (C16), indicating much higher potency for the longer-chain compounds. frontiersin.org Imidazolium salts with shorter alkyl chains exhibit poor surfactant properties, resulting in weaker antimicrobial activity as indicated by higher MIC values. oatext.com The enhanced lipophilicity of compounds with longer alkyl chains likely enables a stronger and more disruptive interaction with the bacterial membrane. csic.es

The primary mechanism of antibacterial action for this compound and similar long-chain imidazolium salts involves the disruption of the bacterial cell membrane. arxiv.org The process begins with the positively charged imidazolium head group being attracted to the negatively charged components of the bacterial membrane through electrostatic interactions. nih.gov